molecular formula C23H19N5O3S B3009469 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 370844-87-4

3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3009469
CAS No.: 370844-87-4
M. Wt: 445.5
InChI Key: KRXAYSIFXQVTFU-UHFFFAOYSA-N
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Description

3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
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Biological Activity

3,6-Diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-b]pyridine family and features multiple functional groups that contribute to its biological activity. The presence of amino, cyano, and methoxy groups suggests potential for diverse interactions with biological targets.

1. Anti-inflammatory Activity

Several studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit anti-inflammatory properties. The compound's activity was evaluated through various assays:

  • Cyclooxygenase (COX) Inhibition : The compound has shown promising results in inhibiting COX enzymes, which play a crucial role in inflammation. In vitro assays indicated that it significantly suppressed COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through multiple mechanisms:

  • Cell Viability Assays : In vitro studies revealed that the compound effectively reduced the viability of glioma cells by inducing apoptosis and inhibiting key survival pathways such as the AKT/mTOR pathway .

Understanding the mechanisms through which this compound exerts its effects is critical for further development:

  • Inhibition of Pro-inflammatory Mediators : Studies have shown that exposure to the compound leads to a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 macrophage cells, indicating its potential to modulate inflammatory responses at the transcriptional level .

Case Study 1: In Vivo Anti-inflammatory Effects

In a rat model of carrageenan-induced paw edema, administration of the compound resulted in a marked reduction in paw swelling compared to controls. This suggests its effectiveness in mitigating acute inflammatory responses.

Case Study 2: Anticancer Efficacy in Glioma Models

In another study focusing on glioma cell lines, treatment with the compound led to a decrease in cell proliferation rates and increased rates of apoptosis. This was corroborated by flow cytometry analysis which indicated an increase in sub-G1 phase cells indicative of apoptosis .

Structure–Activity Relationships (SAR)

The SAR studies conducted on various analogs of thieno[2,3-b]pyridine derivatives have provided insights into how modifications can enhance biological activity:

  • Electron-Withdrawing vs. Electron-Releasing Groups : The presence of electron-releasing groups on the pyridine ring was found to enhance anti-inflammatory activity significantly. Conversely, electron-withdrawing groups tended to reduce potency .

Properties

IUPAC Name

3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-30-15-9-8-12(10-16(15)31-2)17-14(11-24)21(26)28-23-18(17)19(25)20(32-23)22(29)27-13-6-4-3-5-7-13/h3-10H,25H2,1-2H3,(H2,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXAYSIFXQVTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=CC=C4)N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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